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Compound of Interest

Compound Name: Salvileucalin A

Cat. No.: B12378222

For researchers, scientists, and professionals in drug development, this in-depth guide
provides a comprehensive overview of the spectroscopic data for Salvileucalin A, a novel
diterpenoid isolated from Salvia leucantha. This document details the nuclear magnetic
resonance (NMR), mass spectrometry (MS), and infrared (IR) data, alongside the experimental
protocols utilized for their acquisition.

Salvileucalin A, a spirocyclic diterpenoid with a rearranged neo-clerodane skeleton, has
garnered interest within the scientific community. Understanding its precise chemical structure
is paramount for any further investigation into its biological activity and potential therapeutic
applications. Spectroscopic analysis serves as the cornerstone of this structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of Salvileucalin A.

Table 1: *"H NMR Spectroscopic Data for Salvileucalin A
(500 MHz, CDCIs)
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Position OoH (ppm) Multiplicity J (Hz)
2 5.99 d 9.8
3 6.55 d 9.8
5 2.82 d 11.0
6a 1.88 m

6P 1.65 m

7a 2.05 m

7B 1.95 m

10 2.95 d 11.0
11 3.28 S

14 7.38 t 1.7
15 6.30 t 1.0
16 7.40 brs

17a 4.95 d 1.7
17B 4.88 d 1.7
18 1.15 S

19 1.05 S

20a 5.15 S

20p 5.08 s

Table 2: **C NMR Spectroscopic Data for Salvileucalin A
(125 MHz, CDCI5)
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Position oC (ppm)
1 200.2
2 128.5
3 145.2
4 1355
5 55.1
6 28.9
7 30.2
8 45.3
9 138.1
10 50.2
11 60.3
12 175.4
13 125.2
14 143.5
15 108.1
16 139.2
17 70.5
18 251
19 18.2
20 1151

Table 3: Mass Spectrometry and Infrared Spectroscopy
Data for Salvileucalin A
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Technique Data

m/z 339.1227 [M+H]* (Calcd. for C20H190s,
339.1232)

HRESIMS

IR (film) Vmax 3448, 1755, 1680, 1645, 875 cm~1

Experimental Protocols

The spectroscopic data presented above were acquired using standard, rigorous laboratory

procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR spectra were
recorded on a JEOL JNM-A500 spectrometer operating at 500 MHz for proton and 125 MHz for
carbon, respectively. The sample was dissolved in deuterated chloroform (CDCls), and
chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (dH
7.26 for *H and oC 77.0 for 13C).

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry
(HRESIMS) was performed on a JEOL JMS-T100LC mass spectrometer. The sample was
introduced via a direct infusion method to determine the accurate mass and molecular formula.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a JASCO FT/IR-4100
spectrometer. The data was collected from a thin film of the purified compound.

Workflow of Spectroscopic Analysis

The logical flow of spectroscopic analysis for the structure elucidation of a novel natural
product like Salvileucalin A is depicted in the following diagram.
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Isolation & Purification

Extraction from Salvia leucantha

¢

Chromatographic Separation

¢

Pure Salvileucalin A

NMR Spectroscopy Mass Spectrometry
(1H, 13C, 2D) (HRESIMS) Infrared Spectroscopy

Structure élucidation

Data Integration & Analysis

¢

Proposed Structure of Salvileucalin A

Click to download full resolution via product page

General workflow for the isolation and structural elucidation of natural products.

This comprehensive spectroscopic dataset and the outlined protocols provide a foundational
resource for researchers engaged in the study of Salvileucalin A and related diterpenoids. The
detailed structural information is essential for advancing our understanding of its chemical

properties and biological functions, paving the way for future research in medicinal chemistry
and drug discovery.
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 To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Salvileucalin
A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12378222#spectroscopic-data-of-salvileucalin-a-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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